N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURAMIDE
Overview
Description
N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base.
Furamide formation: The final step involves the reaction of the benzylated pyrazole with 5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURAMIDE under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-BENZYL-1H-PYRAZOL-3-YL)-5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURAMIDE
- N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-5-{[4-(METHYL)PHENOXY]METHYL}-2-FURAMIDE
Uniqueness
N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURAMIDE is unique due to the specific substitution pattern on the pyrazole and furan rings, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1-benzyl-5-methylpyrazol-3-yl)-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-19-16-25(29-30(19)17-20-8-6-5-7-9-20)28-26(31)24-15-14-23(33-24)18-32-22-12-10-21(11-13-22)27(2,3)4/h5-16H,17-18H2,1-4H3,(H,28,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXPQMQAJYTQNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.